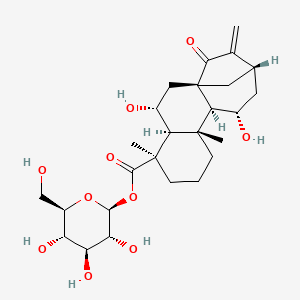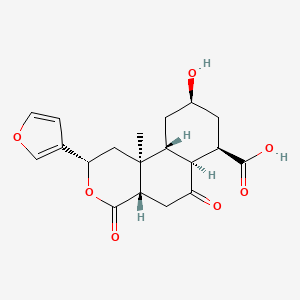
6beta-Hydroxypaniculoside III
Vue d'ensemble
Description
"6beta-Hydroxypaniculoside III" appears to be a compound that could be studied within the context of steroid analogues and their biochemical applications, given the structure suggested by its name. Steroid hydroxylation, such as the 6beta-hydroxylation process, is significant in the metabolism and synthesis of various bioactive compounds.
Synthesis Analysis
The synthesis of steroid analogues often involves complex organic reactions, including hydroxylation steps which introduce hydroxyl groups at specific positions, affecting the molecule's biological activity. For instance, compounds like 6beta-hydroxy steroids have been synthesized as inhibitors for specific cellular functions or as starting materials for further chemical modifications (Xie et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds closely related to "6beta-Hydroxypaniculoside III" typically involves detailed analysis to understand the stereochemistry and functional groups' orientation. Techniques such as crystallography and spectroscopy are crucial for this analysis, revealing how specific substitutions, like hydroxylation, impact the molecule's configuration and biological properties (Sun & Pan, 2004).
Applications De Recherche Scientifique
Marker of Drug Induction or Inhibition
6beta-Hydroxycortisol (6beta-OHF) is widely recognized as a marker for drug induction and inhibition in humans and laboratory animals. It plays a key role in understanding the metabolic activities involving cytochrome P450 3A4 (CYP3A4). This enzyme is crucial for metabolizing various drugs and is influenced by factors like analytical techniques, circadian rhythms, and genetic polymorphisms (Galteau & Shamsa, 2003).
Evaluation of Hepatic CYP3A Activity
Studies have attempted to correlate the urinary 6beta-hydroxycortisol:cortisol ratio with CYP3A activity, using it as an indicator of CYP3A induction and inhibition. However, the variability in results and high intra-individual variation suggest limitations in using this marker for precise CYP3A phenotyping (Chen et al., 2006).
Assessment of Drug Interaction
The 6beta-OHF urinary excretion rate has been used to study the influence of drugs like amiodarone on CYP3A activity. It provides insights into how different medications can interact and affect the body's ability to process drugs, highlighting its potential as a tool for personalized medicine (Micuda et al., 2001).
Investigation of Cellular Receptor Activities
Research involving variants of 6beta-hydroxy compounds, like 6beta-naltrexol, has contributed to understanding opioid effects on gastrointestinal transit and pain perception. Such studies are valuable for developing drugs that target specific opioid receptors, potentially leading to more effective treatments with fewer side effects (Yancey-Wrona et al., 2009).
Biomarker in Doping Control
The 6beta-OHF to cortisol ratio in urine has been explored as a biomarker for detecting illicit treatments, like corticosteroid use in cattle. This approach offers a non-invasive and rapid screening method for enforcing anti-doping regulations in animal sports (Capolongo et al., 2007).
Cancer and Neurodegenerative Disease Research
Alkylaminooxysterols, a class of compounds including 6beta-hydroxy derivatives, have shown promise in inducing cell differentiation and controlling tumor growth. This research provides a basis for developing new therapeutic approaches for cancers and neurodegenerative diseases (de Medina et al., 2009).
Development of Analytical Methods
Improved analytical methods for determining the urinary 6beta-hydroxycortisol to cortisol ratio have been developed. These methods are vital for assessing CYP3A activity in clinical settings and understanding individual variations in drug metabolism (Ohno et al., 2000).
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,3R,4S,5R,9S,10S,11S,13S)-3,11-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O10/c1-11-12-7-13(28)20-24(2)5-4-6-25(3,19(24)14(29)9-26(20,8-12)21(11)33)23(34)36-22-18(32)17(31)16(30)15(10-27)35-22/h12-20,22,27-32H,1,4-10H2,2-3H3/t12-,13+,14-,15-,16-,17+,18-,19+,20+,22+,24-,25-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMCIPSRGXJJFP-OHHFPUJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1C(CC34C2C(CC(C3)C(=C)C4=O)O)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1[C@@H](C[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201125992 | |
| Record name | Kaur-16-en-18-oic acid, 6,11-dihydroxy-15-oxo-, β-D-glucopyranosyl ester, (4α,6β,11β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201125992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6beta-Hydroxypaniculoside III | |
CAS RN |
81263-97-0 | |
| Record name | Kaur-16-en-18-oic acid, 6,11-dihydroxy-15-oxo-, β-D-glucopyranosyl ester, (4α,6β,11β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81263-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaur-16-en-18-oic acid, 6,11-dihydroxy-15-oxo-, β-D-glucopyranosyl ester, (4α,6β,11β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201125992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B1151912.png)



![(9S)-9-(1,2-dihydroxyethyl)-7-[(2R,4S,5R)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1151922.png)
![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1151925.png)
![distrontium;5-[bis(oxidocarbonyl(113C)methyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate](/img/structure/B1151926.png)